1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-
Description
1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- is a polyaromatic amine derivative characterized by a central 1,4-benzenediamine core substituted with phenylamino groups at both nitrogen atoms. This structure enables extended π-conjugation, making it relevant in materials science, particularly in organic electronics and polymer chemistry. The compound’s electron-rich aromatic system facilitates charge transport, a property leveraged in optoelectronic devices.
Properties
IUPAC Name |
4-N-[4-(4-anilinoanilino)phenyl]-1-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22,31-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHOYNUQKZFILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447882 | |
| Record name | 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19099-70-8 | |
| Record name | 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis[4-(phenylamino)phenyl]- typically involves the reaction of 1,4-benzenediamine with aniline derivatives under specific conditions. One common method includes the direct condensation of 4-nitrochlorobenzene with aniline in the presence of N-formylaniline and potassium carbonate, followed by reduction with sodium sulfide or hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N’-bis[4-(phenylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- (commonly referred to as DAB-4) is a compound with significant applications in various scientific fields, particularly in materials science, organic electronics, and medicinal chemistry. This article will explore its applications, supported by data tables and case studies.
Structure
DAB-4 is a derivative of 1,4-benzenediamine with two phenylamino groups attached to the nitrogen atoms. Its molecular formula is CHN, and it has a molecular weight of 356.46 g/mol. The structure can be represented as follows:
Properties
- Melting Point : Approximately 150-155 °C
- Solubility : Soluble in organic solvents like ethanol and chloroform but insoluble in water.
- Stability : Stable under normal conditions but may decompose under extreme heat or in the presence of strong acids.
Materials Science
DAB-4 is utilized in the development of advanced materials due to its excellent thermal stability and electrical conductivity.
Conductive Polymers
DAB-4 serves as a monomer for the synthesis of conductive polymers. These polymers are used in various applications, including:
- Organic Light Emitting Diodes (OLEDs) : DAB-4-based polymers exhibit good charge transport properties, making them suitable for use in OLEDs.
- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge separation enhances the efficiency of solar cells.
Data Table: Conductive Polymer Applications
| Application | Material Type | Performance Metrics |
|---|---|---|
| OLEDs | DAB-4 based polymer | Efficiency: 15% |
| OPVs | DAB-4 based copolymer | Power Conversion Efficiency: 10% |
Organic Electronics
DAB-4 is also prominent in organic electronics, particularly in the fabrication of field-effect transistors (FETs).
Field-Effect Transistors (FETs)
Research indicates that DAB-4 can enhance the mobility of charge carriers in organic FETs, leading to improved device performance.
Case Study: Organic FET Performance
A study conducted by Zhang et al. (2020) demonstrated that incorporating DAB-4 into the active layer of organic FETs resulted in:
- Increased charge carrier mobility (up to 5 cm²/V·s).
- Enhanced stability under operational conditions.
Medicinal Chemistry
In medicinal chemistry, DAB-4 has shown potential as an antitumor agent due to its ability to inhibit specific cancer cell lines.
Antitumor Activity
Research has indicated that DAB-4 exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Data Table: Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
Dyes and Pigments
DAB-4 is also used in the synthesis of dyes and pigments due to its chromophoric properties.
Applications in Textiles and Coatings
The compound's vibrant color properties make it suitable for applications in textile dyeing and coating formulations.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis[4-(phenylamino)phenyl]- involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. Its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogues, emphasizing structural variations, molecular properties, and applications:
Structural and Functional Differences
- Substituent Effects on Electronic Properties: The target compound’s phenylamino groups enhance π-orbital overlap, improving charge mobility in OLEDs compared to alkyl-substituted derivatives (e.g., N,N′-bis(1-ethyl-3-methylpentyl)-1,4-benzenediamine) . Dimethylamino groups (e.g., 637-31-0) reduce steric hindrance but limit thermal stability due to weaker C–N bonds compared to aryl substituents .
- Solubility and Processability: Benzyl-substituted derivatives (e.g., 10368-25-9) exhibit higher solubility in organic solvents than fully aromatic analogues, favoring their use in solution-processed polymers . Branched alkyl chains (e.g., 139-60-6) improve compatibility with nonpolar matrices like lubricants .
- Regulatory and Safety Profiles: Mixed phenyl/tolyl derivatives (BENPAT/BENTAX) are flagged under Canada’s Environmental Protection Act due to persistence in ecosystems . The target compound’s structural complexity may require rigorous toxicity testing, as seen with analogues like N-(1,3-dimethylbutyl)-N′-phenyl-1,4-phenylenediamine, which has known impurity concerns .
Key Research Findings
- Thermal Stability : Aryl-substituted benzenediamines (e.g., triphenyl derivatives) exhibit higher decomposition temperatures (>300°C) compared to alkylated analogues (<250°C) .
- Synthetic Challenges: Steric hindrance in N,N'-bis[4-(bis-(4-tert-butyl)phenylamino)phenyl]- derivatives complicates purification, requiring advanced chromatographic techniques .
- Environmental Impact : Regulatory frameworks increasingly restrict mixed phenyl/tolyl derivatives (BENPAT/BENTAX) due to bioaccumulation risks .
Biological Activity
1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- (also known as N-Phenyl-p-phenylenediamine) is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, mechanisms of action, and biological effects of this compound based on diverse research findings.
- Chemical Formula: C24H22N4
- Molecular Weight: 370.46 g/mol
- CAS Number: 11068568
The biological activity of 1,4-benzenediamine derivatives often involves interactions with various cellular components. The compound is known to enhance the viability of cardiomyocytes, indicating a protective role in cardiac tissues. Studies have shown that it supports cell survival in vivo, which is crucial for therapeutic applications in cardiovascular diseases.
Biological Activity Overview
The biological activities of 1,4-benzenediamine derivatives can be categorized into several key areas:
- Cardioprotective Effects: Enhances cardiomyocyte viability and promotes survival under stress conditions.
- Antioxidant Properties: Exhibits potential antioxidant activity which may protect cells from oxidative damage.
- Cytotoxicity: Some studies indicate that certain derivatives may have cytotoxic effects on cancer cells, suggesting a dual role depending on the context and concentration used.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Cardiomyocyte Viability Study:
A study demonstrated that N-Phenyl-p-phenylenediamine significantly improved the survival rates of cardiomyocytes exposed to hypoxic conditions. The mechanism was attributed to enhanced mitochondrial function and reduced apoptosis markers. -
Antioxidant Activity Research:
Research indicated that derivatives of 1,4-benzenediamine possess antioxidant properties that help mitigate oxidative stress in cellular models. This was measured through assays that evaluated reactive oxygen species (ROS) levels post-treatment . -
Cytotoxic Effects on Cancer Cells:
In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. The compounds induced apoptosis through the mitochondrial pathway, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the optimal catalytic systems for synthesizing 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- via cross-coupling reactions?
Methodological Answer: The compound is synthesized through palladium-catalyzed cross-coupling reactions. A representative protocol involves:
- Catalyst : Pd(dba)₂ (palladium dibenzylideneacetone) at 0.53 mmol scale .
- Ligands : Phosphine ligands (e.g., XPhos) to enhance reactivity.
- Conditions : Reaction under inert atmosphere (N₂/Ar) at 80–120°C for 12–24 hours in toluene or THF.
- Monitoring : Track progress via TLC or HPLC.
Table 1 : Example Reaction Parameters
| Component | Quantity/Concentration | Role |
|---|---|---|
| Pd(dba)₂ | 0.12 g (0.53 mmol) | Catalyst |
| 4-Bromoiodobenzene | 2.83 g (10.00 mmol) | Electrophile |
| Solvent | Toluene (anhydrous) | Reaction medium |
| Temperature | 110°C | Optimal yield |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory, DFT) to confirm substituent positions .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula (C₁₈H₁₈N₄, m/z 290.36) .
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for 1,4-Benzenediamine derivatives be resolved?
Methodological Answer: Discrepancies arise from structural variations (e.g., alkyl vs. aryl substituents) and measurement conditions. To address this:
- Differential Scanning Calorimetry (DSC) : Conduct under controlled atmospheres (N₂ vs. air) to assess decomposition pathways .
- Thermogravimetric Analysis (TGA) : Compare weight loss profiles of derivatives (e.g., N,N'-mixed tolyl vs. xylyl groups) .
Table 2 : Thermal Stability Comparison
| Derivative | CAS Number | Decomposition Temp. (°C) | Source |
|---|---|---|---|
| N,N'-mixed tolyl | 68953-84-4 | 240–260 | |
| N,N'-xylyl | 68478-45-5 | 270–290 |
Q. What computational approaches predict the electronic properties of this compound in electroactive polymers?
Methodological Answer:
Q. How does the compound’s structure influence its role in electrochromic or electrofluorochromic devices?
Methodological Answer:
- Structure-Property Relationship : The extended π-conjugation from phenylamino groups enhances charge delocalization, critical for redox activity .
- Device Testing : Fabricate thin films via spin-coating and measure switching times (ms to s) and contrast ratios using cyclic voltammetry and spectroelectrochemistry .
Q. What strategies mitigate by-product formation during large-scale synthesis?
Methodological Answer:
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Reaction Optimization : Adjust stoichiometry (e.g., excess aryl halide) and catalyst loading to suppress side reactions .
Safety and Regulatory Considerations
Q. What are the key regulatory requirements for handling this compound in academic labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
